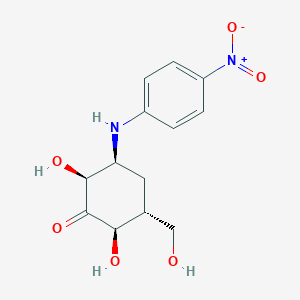
4-Nitrophenyl-3-ketovalidamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-3-oxovalidamine is a secondary amino compound, a substituted aniline, a C-nitro compound, a cyclic ketone, a triol and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Chemical Properties and Structure
4-Nitrophenyl-3-ketovalidamine is characterized by its nitrophenyl group, which enhances its reactivity and interaction with biological systems. The compound's structure facilitates its role as a substrate in enzymatic reactions, particularly in the context of microbial metabolism.
Microbial Degradation
Role in Validamycin A Degradation
Research indicates that this compound serves as an intermediate in the microbial degradation of validamycin A by Flavobacterium saccharophilum. This organism utilizes the compound in enzymatic cleavage processes, leading to the formation of products such as p-nitroaniline and other keto compounds. The cleavage involves two enzymes: a dehydrogenase and a C-N lyase, which facilitate the breakdown of the C-N bond in the compound .
Enzymatic Reactions
C-N Bond Cleavage
The enzymatic activity associated with this compound is significant for understanding its biochemical pathways. Studies have demonstrated that this compound can undergo C-N bond cleavage, resulting in various metabolites that may have further applications in biochemistry and pharmacology . The reaction products include p-nitroaniline and complex keto compounds, which are crucial for elucidating metabolic pathways in microbial systems.
Therapeutic Potential
Antimicrobial Activity
Given its structural characteristics, this compound may exhibit antimicrobial properties. Its derivatives have shown potential against various bacterial strains, suggesting applications in developing new antimicrobial agents . The specific mechanisms through which it exerts antimicrobial effects require further investigation but are linked to its ability to interfere with bacterial metabolic processes.
Case Studies
- Microbial Metabolism Study
- Enzymatic Activity Analysis
Summary of Biological Activities
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R,3R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohexan-1-one |
InChI |
InChI=1S/C13H16N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-4,7,10-12,14,16-18H,5-6H2/t7-,10+,11-,12+/m1/s1 |
InChI Key |
JYWZXKMMEIJNKK-IGCXTIMSSA-N |
SMILES |
C1C(C(C(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)[C@H]([C@H]1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO |
Canonical SMILES |
C1C(C(C(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















